molecular formula C11H13NO4S B2570125 2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-95-6

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2570125
CAS No.: 72678-95-6
M. Wt: 255.29
InChI Key: JWNFSTNMEBJXKG-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : A study by Muche, Müller, and Hołyńska (2018) described the synthesis of a racemic mixture of this compound through the condensation of ortho-vanillin and L-cysteine. This contradicts previous literature suggesting the formation of a Schiff base. The compound was characterized using various techniques, including NMR, ESI-MS, and X-ray diffraction (Muche, Müller, & Hołyńska, 2018).

Crystal Structure and Molecular Behavior

  • Crystal and Molecular Structure Analysis : A study on the crystal and molecular structure of a related compound, conducted by Doreswamy et al. (2009), revealed insights into its crystallization and intermolecular hydrogen bonding characteristics. Such studies are crucial for understanding the molecular behavior of thiazolidine derivatives (Doreswamy, Kavitha, Sridhar, Rangappa, & Prasad, 2009).

Supramolecular Aggregation

  • Supramolecular Aggregation Behavior : Research by Jagtap et al. (2018) investigated the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives. Their study aimed to understand how hydrogen bonding and solvent molecules influence the formation of molecular assemblies, with potential applications in gas storage, biosensing, and catalysis (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).

Catalytic Properties

  • Catalytic Activity in Chemical Reactions : Skvortsov et al. (2010) explored the spectral properties and catalytic applications of 2-aryl- and 2-furyl-4-carboxy-1,3-thiazolidines. They examined the effect of various substituents on the efficacy of thiazolidines as ligands in rhodium-catalyzed reactions, finding that certain thiazolidines demonstrated significant effectiveness (Skvortsov, Uvarov, Vekki, Studentsov, & Skvortsov, 2010).

Anticancer and Antimicrobial Activities

  • Anticancer Potential : Bilgiçli et al. (2021) synthesized novel metallophthalocyanines using thiazolidine derivatives, including 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, and evaluated their anticancer activity on various cancer cell lines. This highlights the potential of thiazolidine derivatives in developing anticancer agents (Bilgiçli, Hepokur, Bilgicli, Tüzün, Günsel, Mısır, Zengin, & Yarasir, 2021).
  • Antimicrobial Properties : Patel and Patel (2010) synthesized and evaluated the antimicrobial properties of fluoroquinolone-based thiazolidinones. Their findings underscore the potential of thiazolidine derivatives in developing new antimicrobial agents (Patel & Patel, 2010).

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNFSTNMEBJXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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